molecular formula C15H11BrFNO B11944999 n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide CAS No. 1682-42-4

n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide

Cat. No.: B11944999
CAS No.: 1682-42-4
M. Wt: 320.16 g/mol
InChI Key: SQCSAVDHXLGTOS-UHFFFAOYSA-N
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Description

n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide: is an organic compound that belongs to the class of fluorenes It is characterized by the presence of bromine and fluorine atoms on the fluorene ring, which is further substituted with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide typically involves the bromination and fluorination of a fluorene precursor, followed by the introduction of the acetamide group. One common method includes:

    Bromination: The fluorene precursor is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Acetamidation: The final step involves the reaction of the bromofluorene intermediate with acetic anhydride and ammonia to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products:

    Substitution: Formation of various substituted fluorenes.

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of reduced fluorenes.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Biology: : The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.

Medicine: : Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: : The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    n-(3-Fluoro-9h-fluoren-2-yl)acetamide: Similar structure but lacks the bromine atom.

    n-(7-Bromo-9h-fluoren-2-yl)acetamide: Similar structure but lacks the fluorine atom.

    n-(7-Bromo-1-methylsulfanyl-9h-fluoren-2-yl)acetamide: Contains a methylsulfanyl group instead of fluorine.

Uniqueness: n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide is unique due to the presence of both bromine and fluorine atoms on the fluorene ring, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

1682-42-4

Molecular Formula

C15H11BrFNO

Molecular Weight

320.16 g/mol

IUPAC Name

N-(3-bromo-7-fluoro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11BrFNO/c1-8(19)18-15-6-10-4-9-5-11(17)2-3-12(9)13(10)7-14(15)16/h2-3,5-7H,4H2,1H3,(H,18,19)

InChI Key

SQCSAVDHXLGTOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)Br

Origin of Product

United States

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